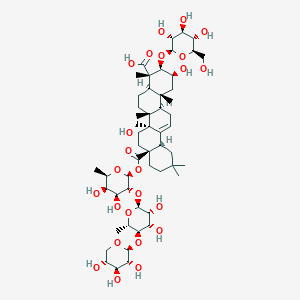
2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For instance, methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate was synthesized by condensing methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde, showcasing the versatility of benzimidazole synthesis strategies (Arslan et al., 2004).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by their planarity and the ability to form stable crystalline structures through hydrogen bonding and π-π interactions. For example, 1H-Benzimidazole-2-carboxylic acid crystallizes as a monohydrate, with the molecules connected into a two-dimensional network through hydrogen bonds, highlighting the importance of these interactions in stabilizing the molecular structure (Krawczyk et al., 2005).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, demonstrating a wide range of properties that can be fine-tuned for specific applications. For instance, electrophilic substitution reactions on 1-Methyl-2-(5′-methyl-2′-selenienyl)benzimidazole resulted in various derivatives, indicating the reactivity of the benzimidazole core under different conditions (El’chaninov et al., 1987).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. Terahertz time-domain spectroscopy and density functional theory have been used to distinguish between compounds like 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole, demonstrating that even minor changes in molecular configuration can lead to significant differences in physical properties (Song et al., 2018).
Chemical Properties Analysis
Benzimidazole derivatives exhibit a range of chemical properties, including acid-base behavior and reactivity towards various reagents. The acid-base properties of (biimidazole)dihalobis(triphenylphosphine)rhenium(III) salts, for example, reveal strong ion-pairing and specific acidity levels, highlighting the nuanced chemical behaviors these compounds can exhibit (Fortin & Beauchamp, 2001).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : A study described the synthesis of new 2-aryl-N-biphenyl benzimidazoles, starting with O-phenylenediamine and carboxylic acids, including 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid. The crystal structure of one of the compounds was determined using X-ray diffraction (Zhou et al., 2004).
Spectroscopic Analysis : Differences between 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole were researched using terahertz time-domain spectroscopy and density functional theory. The study highlighted significant differences in their fingerprint spectra, indicating the importance of this spectral range as a conformational fingerprint region (Song et al., 2018).
Pharmacological Activity : Benzimidazole 5-carboxylic acid derivatives were investigated for analgesic activity. The study found that 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid showed remarkable naloxone-sensitive analgesic activity in certain tests (Aydin et al., 2003).
Antimicrobial Activity : New 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles, including derivatives of benzimidazole-5-carboxylic acid, were synthesized and evaluated for in vitro activity against Candida species. Some compounds exhibited potent activity, comparable to fluconazole (Göker et al., 2002).
Environmental Applications : The compound was investigated as a corrosion inhibitor for copper in sulfuric acid. It was found to be an effective inhibitor, showing better performance than other similar compounds (Zhang, 2020).
Synthetic Applications : Various benzimidazole derivatives, including 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid, have been synthesized using polyphosphoric acid, indicating the compound's relevance in synthetic chemistry (Alcalde et al., 1992).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCCNHPECQWLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406807 | |
| Record name | 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |
CAS RN |
174422-13-0 | |
| Record name | 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)






![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)



![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)

